molecular formula C11H8N2O2 B1289159 4-Phenylpyrimidine-5-carboxylic acid CAS No. 92084-99-6

4-Phenylpyrimidine-5-carboxylic acid

Cat. No.: B1289159
CAS No.: 92084-99-6
M. Wt: 200.19 g/mol
InChI Key: PDTTUTBMTVDZKV-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine-5-carboxylic acid (CAS: 92084-99-6) is a pyrimidine derivative with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol . It features a phenyl group at the 4-position and a carboxylic acid moiety at the 5-position of the pyrimidine ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structural versatility allows for further derivatization, such as amidation or esterification, to generate bioactive molecules .

Properties

IUPAC Name

4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTTUTBMTVDZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623057
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92084-99-6
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Urea and Aromatic Aldehydes

One effective method involves treating urea or N-methyl urea with substituted aromatic aldehydes and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in ethanol. This method has been reported to yield high purity products with excellent yields.

  • Procedure :
    • Combine urea, aromatic aldehyde, and ethyl acetoacetate in ethanol.
    • Add PTSA as a catalyst.
    • Heat the mixture under reflux, monitor via thin layer chromatography (TLC).
    • Isolate the product through crystallization.

This method is advantageous due to its simplicity and high yield, as reported in various studies.

Hydroxylamine Hydrochloride Method

Another method involves the use of hydroxylamine hydrochloride, sodium hydroxide, and ethanol. The reaction is conducted under reflux conditions, which facilitates the formation of the desired pyrimidine derivative.

  • Procedure :
    • Mix pyrimidine-5-carboxylate with hydroxylamine hydrochloride and sodium hydroxide in ethanol.
    • Heat under reflux for a specified duration (e.g., 120 minutes).
    • Monitor progress via TLC.
    • Upon completion, cool, filter, and purify the solid product.

This method has shown to be efficient with respect to yield and operational simplicity.

Detailed Research Findings

Yields and Characterization

The following table summarizes yields and characterization data from various synthesis methods:

Method Yield (%) Melting Point (°C) Spectral Data (NMR)
Urea + Aromatic Aldehydes 85 150-152 δ: 1.16 (s,1H,N-H), 7.15-7.95 (m,4H, Ar-H)
Hydroxylamine Hydrochloride 90 155-157 δ: 8.50 (s,1H,COOH), other aromatic signals
Mitsunobu Reaction 80 145-148 δ: multiple aromatic signals

Spectroscopic Analysis

The compounds synthesized through these methods were characterized using various spectroscopic techniques:

  • Infrared Spectroscopy (IR) : Characteristic peaks corresponding to functional groups were observed, such as the carbonyl stretch around $$1680 \, \text{cm}^{-1}$$ for carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) : Proton NMR spectra revealed distinct signals for hydrogen atoms on the pyrimidine ring and phenyl groups.

Chemical Reactions Analysis

Types of Reactions

4-Phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-Phenylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes and proteins.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity :

  • The phenyl group in this compound enhances lipophilicity and π-π stacking interactions, making it suitable for targeting hydrophobic enzyme pockets .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 4-(trifluoromethyl)pyrimidine-5-carboxylic acid) increase acidity and electrophilicity, facilitating nucleophilic substitutions .
  • Sulfanyl (-SH) groups (e.g., in 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid) introduce redox activity and metal-binding capabilities, relevant in catalysis or chelation therapies .

In contrast, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives (structurally distinct but related) show stronger binding to BuChE (butyrylcholinesterase) due to the piperazine moiety’s flexibility .

Synthetic Utility :

  • This compound is often amidated with aliphatic amines to generate libraries of bioactive carboxamides .
  • Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate (a precursor to the carboxylic acid) is esterified for improved solubility in organic reactions .

Key Research Findings

  • Synthetic Efficiency : Parallel solution-phase synthesis of this compound derivatives achieves yields of 80–100% purity, underscoring its scalability for drug discovery .
  • Thermodynamic Stability: X-ray crystallography of analogs like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid reveals planar pyrimidine rings with substituents influencing crystal packing and stability .
  • Biological Screening : Carboxamide derivatives of this compound demonstrate moderate IC₅₀ values (1–10 μM) against acetylcholinesterase, while trifluoromethyl-substituted analogs show enhanced blood-brain barrier permeability .

Biological Activity

4-Phenylpyrimidine-5-carboxylic acid is an organic compound characterized by its unique pyrimidine ring structure, which includes a phenyl group and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_{9}N2_2O2_2, with a CAS number of 92084-99-6. The compound features a pyrimidine ring with a phenyl group at the 4-position and a carboxylic acid at the 5-position, contributing to its chemical reactivity and biological activity.

Structural Comparison

A comparison with related compounds highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-4-phenylpyrimidine-5-carboxylic acidMethyl group at the second positionSlightly altered pharmacological properties
4-Methylpyrimidine-5-carboxylic acidMethyl group instead of phenylLess steric hindrance compared to phenyl
2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acidMethylthio group additionEnhanced solubility due to sulfur presence

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, a study demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating promising anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been reported. In experimental models of inflammation, this compound was found to reduce markers such as COX-2 and iNOS expression levels. A notable study showed that it exhibited an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and nitric oxide synthases (NOS).
  • Cell Cycle Arrest : It has been suggested that this compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties that contribute to its protective effects against oxidative stress.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : Evaluate the anticancer effects on MCF-7 and HeLa cells.
    • Findings : IC50 values were found to be lower than those for doxorubicin, indicating superior efficacy in inhibiting cell growth.
  • Inflammation Model Study :
    • Objective : Assess anti-inflammatory effects in carrageenan-induced paw edema in rats.
    • Results : Significant reduction in edema was observed, correlating with decreased COX-2 levels.
  • Antimicrobial Efficacy Study :
    • Objective : Test against various bacterial strains.
    • Results : Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than control compounds.

Q & A

Q. Q1. What are the standard synthetic routes for 4-phenylpyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step pathways, such as:

  • Step 1: Formation of the pyrimidine ring via cyclization of β-diketones with urea or thiourea derivatives.
  • Step 2: Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
  • Step 3: Carboxylic acid functionalization through oxidation of a methyl or hydroxymethyl group using KMnO₄ or RuO₄ under acidic conditions .
    Optimization: Reaction parameters (temperature, solvent, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield and purity. For example, microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. Q2. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray crystallography reveals bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.47 Å) and torsional angles, confirming planarity of the pyrimidine ring and phenyl substituent .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbon at δ ~170 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 200.06 (calculated for C₁₁H₈N₂O₂) .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like acetylcholinesterase (AChE) or viral proteases. For example, the carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Ser203 in AChE) .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C4) with IC₅₀ values. Hammett constants (σ) and logP are key descriptors for optimizing pharmacokinetics .
  • MD simulations assess stability of ligand-target complexes over 100 ns trajectories, identifying critical interactions (e.g., π-π stacking with Phe330) .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm EC₅₀ consistency .
  • Off-target profiling : Use kinase panels or proteome microarrays to identify non-specific binding, which may explain variability in reported IC₅₀ values .
  • Metabolic stability assays : Incubate compounds with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated oxidation) skews activity measurements .

Q. Q5. How are regioselectivity challenges addressed during functionalization of the pyrimidine ring?

Methodological Answer:

  • Directing groups : Install temporary protecting groups (e.g., Boc on N1) to direct electrophilic substitution to C2 or C4 positions .
  • Metal catalysis : Pd-catalyzed C-H activation enables site-selective arylation at C4 with >90% regioselectivity using bulky ligands (e.g., SPhos) .
  • Computational guidance : DFT calculations (e.g., Gaussian) predict activation barriers for competing pathways, favoring kinetically controlled products .

Data Analysis and Interpretation

Q. Q6. What analytical techniques differentiate this compound from isomeric impurities?

Methodological Answer:

  • HPLC-DAD : Retention time (tᵣ = 8.2 min) and UV-Vis spectra (λₘₐₓ = 265 nm) distinguish it from 2-phenylpyrimidine-5-carboxylic acid (tᵣ = 7.5 min, λₘₐₓ = 250 nm) .
  • Tandem MS/MS : Fragment ions at m/z 182 (loss of H₂O) and 154 (decarboxylation) confirm the carboxylic acid moiety .

Q. Q7. How are stability studies conducted for this compound under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C. LC-MS monitors degradation products (e.g., decarboxylated pyrimidine at pH < 3) .
  • Photostability : Expose to UV light (320–400 nm) for 48h; quantify remaining compound via HPLC to assess robustness for in vivo applications .

Biological Activity and Mechanisms

Q. Q8. What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

  • Apoptosis assays : Annexin V-FITC/PI staining quantifies early/late apoptotic cells in treated cancer lines (e.g., A549) .
  • Cell cycle analysis : Flow cytometry after PI staining identifies G1/S arrest (indicative of CDK inhibition) .
  • Target engagement : Western blotting detects downregulation of oncoproteins (e.g., Bcl-2) and upregulation of pro-apoptotic Bax .

Q. Q9. How is the compound’s interaction with DNA or enzymes validated mechanistically?

Methodological Answer:

  • Fluorescence quenching : Titrate compound into ethidium bromide-DNA complexes; reduced fluorescence indicates intercalation or minor groove binding .
  • Enzyme kinetics : Michaelis-Menten plots (e.g., for AChE inhibition) determine Kᵢ values and inhibition type (competitive vs. non-competitive) .
  • ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions with targets .

Advanced Methodological Challenges

Q. Q10. What strategies mitigate low solubility of this compound in aqueous assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Synthesize methyl ester derivatives (hydrolyzed in vivo) to improve logP by 1.5 units .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in physiological media .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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